molecular formula C15H11BrN2O3 B2491765 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034580-41-9

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2491765
CAS No.: 2034580-41-9
M. Wt: 347.168
InChI Key: ZUVFBUOQONCFPZ-UHFFFAOYSA-N
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Description

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both furan and pyridine rings

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The effects of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide on cells are not yet fully known. Similar compounds have shown to have significant effects on various types of cells and cellular processes . For instance, indole derivatives have demonstrated inhibitory activity against influenza A in Huh-7.5 cells .

Molecular Mechanism

Similar compounds have shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Similar compounds have shown to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet fully known. Similar compounds have shown to have significant effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have shown to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues in various ways .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have shown to have specific subcellular localizations .

Preparation Methods

The synthesis of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine moieties. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be further reacted with other reagents to form the final compound.

Chemical Reactions Analysis

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activity

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic compound that incorporates a bromine atom, furan, and pyridine moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₁BrN₂O₃
  • Molecular Weight : 347.16 g/mol
PropertyValue
CAS Number2034560-84-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains and fungi. Studies indicate that halogen substitutions, such as bromine, enhance the biological activity of related compounds.

  • Antibacterial Activity :
    • In vitro studies have shown that derivatives of similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
    • For instance, compounds with similar halogenated structures reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity :
    • The compound also exhibits antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that the compound could be a candidate for further development in treating fungal infections.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis and fungal growth.
  • Disruption of Membrane Integrity : The presence of the furan ring may contribute to the disruption of microbial membranes, leading to cell lysis.

Study 1: Antibacterial Evaluation

A recent study evaluated a series of brominated furan derivatives for their antibacterial efficacy. The results indicated that compounds with bromine substitution exhibited enhanced activity against E. coli and S. aureus. The study concluded that the presence of electron-withdrawing groups like bromine significantly influenced the antibacterial potency .

Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of pyridine-furan derivatives. The study found that compounds similar to this compound showed promising results against various fungal strains, suggesting potential applications in antifungal drug development .

Properties

IUPAC Name

5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVFBUOQONCFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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